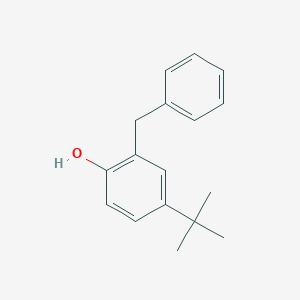
2-Benzyl-4-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-tert-butylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyl group and a tert-butyl group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzyl-4-tert-butylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with benzyl chloride and tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Acid-catalyzed alkylation of phenol with isobutene is a widely used method, where 2-tert-butylphenol is a major side product . Transalkylation reactions are also employed to produce this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Methyl-substituted phenols.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-Benzyl-4-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant properties and its ability to neutralize free radicals.
Medicine: Explored for its potential anticancer properties, particularly in breast carcinoma cell lines.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects through the inhibition of specific enzymes, such as monoamine oxidase, and interactions with G protein-coupled receptors . These interactions lead to various biochemical and physiological effects, including antioxidant and anticancer activities.
Comparaison Avec Des Composés Similaires
2-Benzyl-4-tert-butylphenol can be compared with other similar compounds, such as:
4-tert-Butylphenol: Shares the tert-butyl group but lacks the benzyl group.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups and is known for its potent antioxidant properties.
Bisphenol A: Used in the production of epoxy resins and polycarbonates, but differs in its chemical structure and applications.
Propriétés
Numéro CAS |
61516-22-1 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
2-benzyl-4-tert-butylphenol |
InChI |
InChI=1S/C17H20O/c1-17(2,3)15-9-10-16(18)14(12-15)11-13-7-5-4-6-8-13/h4-10,12,18H,11H2,1-3H3 |
Clé InChI |
MOXLXTVFRFBFML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



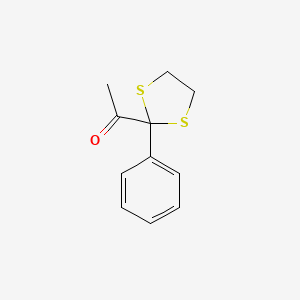
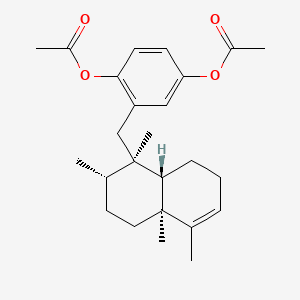
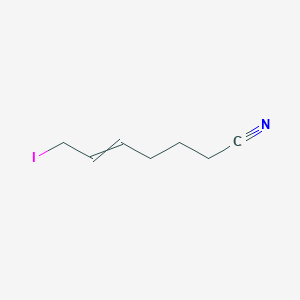
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)


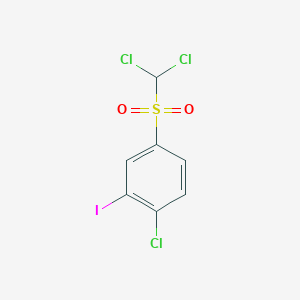



![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)
